molecular formula C8H11BrN2O2 B13330987 3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine

3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine

Cat. No.: B13330987
M. Wt: 247.09 g/mol
InChI Key: RHALUZYBZAGWMO-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromo-substituted pyrazole with a methoxy-substituted oxazepine precursor. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation of the methoxy group can produce an aldehyde or acid.

Scientific Research Applications

3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline: Similar in structure but contains a quinazoline ring instead of an oxazepine ring.

    3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Contains a pyrazine ring and a methyl group instead of a methoxy group.

Uniqueness

3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine is unique due to its specific ring structure and the presence of both bromine and methoxy substituents. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

3-bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine

InChI

InChI=1S/C8H11BrN2O2/c1-12-6-2-3-13-8-7(9)4-10-11(8)5-6/h4,6H,2-3,5H2,1H3

InChI Key

RHALUZYBZAGWMO-UHFFFAOYSA-N

Canonical SMILES

COC1CCOC2=C(C=NN2C1)Br

Origin of Product

United States

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